
BRD-7880
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRD-7880 is a potent and highly specific inhibitor of aurora kinases B and C.
科学研究应用
Targeted Cancer Therapy
BRD-7880 has been utilized to explore genotype-specific vulnerabilities in cancer cells. In a study involving 102 cancer cell lines, this compound was shown to selectively induce cell death in certain cancer types while sparing others . This characteristic makes it a promising candidate for targeted therapies in oncology.
Mechanistic Studies
The compound's ability to induce polyploidy and decrease phosphorylation of histone H3 serine 10 suggests its role in disrupting normal mitotic processes . By comparing sensitivity profiles across various cell lines, researchers have elucidated the specific conditions under which this compound is most effective, thereby enhancing our understanding of its mechanism.
Combination Therapies
This compound's potential is further amplified when used in combination with other therapeutic agents. For instance, combining this compound with other chemotherapeutics may enhance efficacy by targeting multiple pathways involved in tumor growth and survival .
Case Study 1: Efficacy Against Specific Cancer Types
In a comprehensive screening using the PRISM method, this compound was identified as particularly effective against certain types of leukemia and solid tumors. The compound's selective cytotoxicity was linked to its inhibition of aurora kinases, which are often overexpressed in these malignancies .
Case Study 2: Mechanistic Insights from Structural Analysis
Structural studies have provided insights into the binding interactions between this compound and its target kinases. For example, crystallography revealed that this compound forms specific hydrogen bonds with the active site of aurora kinase B, stabilizing the inhibitor-enzyme complex . This structural understanding aids in the design of more potent derivatives.
Data Tables
Feature | This compound |
---|---|
Target Kinases | Aurora Kinase B, Aurora Kinase C |
IC50 Values | AURKB: 7 nM; AURKC: 12 nM; AURKA: 2153 nM |
Mechanism | ATP-competitive inhibition |
Selectivity | Highly selective (308 kinases profiled) |
Application | Details |
---|---|
Targeted Therapy | Effective against specific cancers |
Mechanistic Studies | Induces polyploidy; affects histone phosphorylation |
Combination Therapies | Potential for enhanced efficacy with other drugs |
化学反应分析
Biochemical Inhibition Profile
BRD-7880 exhibits potent inhibition of AURKB and AURKC, with IC50 values of 7 nM and 12 nM, respectively, while showing minimal activity against AURKA (IC50 = 2,153 nM) . Kinase selectivity profiling across 308 kinases revealed that this compound inhibits only AURKB and AURKC at >75% efficacy, demonstrating exceptional specificity compared to broader inhibitors like tozasertib .
Kinase | IC50 (nM) | Selectivity vs. AURKA |
---|---|---|
AURKB | 7 | 307-fold |
AURKC | 12 | 179-fold |
AURKA | 2,153 | — |
Structural Binding Mechanism
Co-crystal structures of this compound bound to AURKC:INCENP reveal critical interactions :
- Hydrogen bonding : The benzo-1,3-dioxole moiety forms a hydrogen bond with Tyr122 on the kinase hinge.
- Shape complementarity : The eight-membered ring fits snugly against Leu173 and Ala183.
- Urea motif interactions : Binds between Lys72 and Glu91, forming hydrogen bonds that stabilize the DFG motif in an active conformation.
- Methoxyphenyl group : Positions against the αC helix, displacing Glu91 and preventing AURKA:TPX2 complex formation .
Comparison with VX-680 :
- VX-680 disrupts INCENP binding to AURKB/C, while this compound maintains INCENP interactions .
- This compound’s methoxyphenyl group confers selectivity by exploiting structural differences in the αC helix between AURKB/C and AURKA .
Binding Kinetics and Thermodynamics
Isothermal Titration Calorimetry (ITC) measurements show:
- AURKB:INCENP : KD = 16 nM (favorable entropy-driven binding) .
- AURKA : KD = 341 nM (weaker affinity due to less favorable entropy) .
BioLayer Interferometry (BLI) kinetics:
- AURKB:INCENP : Slow dissociation (t1/2 > 2,000 s) .
- AURKA:TPX2 : Rapid dissociation, indicating poor binding stability .
Mechanism of Action and Selectivity
This compound operates via ATP-competitive inhibition , selectively targeting AURKB/C due to:
- Residue-specific interactions : Leu88 and Glu91 in AURKB/C accommodate the methoxyphenyl group, unlike AURKA’s bulkier residues .
- Conformational stability : Maintains INCENP binding while preventing AURKA:TPX2 complex formation .
- Kinetic selectivity : Prolonged residence time on AURKB/C vs. AURKA enhances therapeutic specificity .
Comparative Selectivity Analysis
Parameter | This compound | Tozasertib (VX-680) |
---|---|---|
AURKB IC50_{50}50 | 7 nM | 1.1 nM |
Kinases inhibited | 2/308 | 28/308 |
INCENP binding disruption | No | Yes |
This compound’s unique chemical interactions and selectivity profile position it as a valuable tool for studying AURKB/C-dependent processes in cancer biology. Its structural and kinetic data provide a blueprint for designing next-generation kinase inhibitors with enhanced specificity.
属性
CAS 编号 |
1456542-69-0 |
---|---|
分子式 |
C32H38N4O7 |
分子量 |
590.68 |
IUPAC 名称 |
1-[(2R,3S)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C32H38N4O7/c1-20-15-36(21(2)18-37)31(38)26-14-24(34-32(39)33-23-6-9-25(40-4)10-7-23)8-12-27(26)43-30(20)17-35(3)16-22-5-11-28-29(13-22)42-19-41-28/h5-14,20-21,30,37H,15-19H2,1-4H3,(H2,33,34,39)/t20-,21-,30-/m0/s1 |
InChI 键 |
NGRSXEMLDRQNMH-LPBFERMMSA-N |
SMILES |
O=C(NC1=CC=C(OC)C=C1)NC2=CC=C(O[C@@H](CN(CC3=CC=C(OCO4)C4=C3)C)[C@@H](C)CN([C@@H](C)CO)C5=O)C5=C2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BRD7880; BRD 7880; BRD-7880 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。